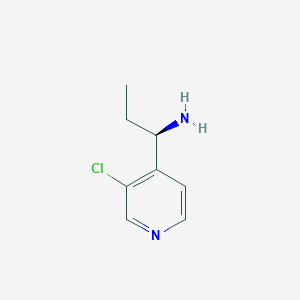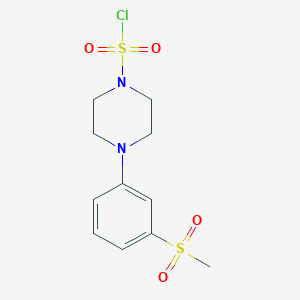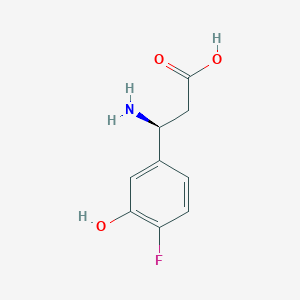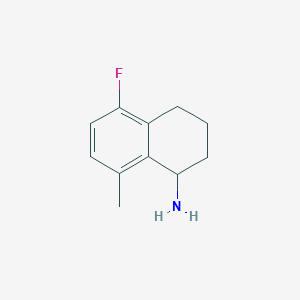
(R)-7-Methylchroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-Methylchroman-4-amine is a chiral amine derivative of chroman, a bicyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methylchroman-4-amine typically involves the reduction of a ketone precursor using imine reductases (IREDs). These enzymes catalyze the reductive amination of ketones to produce chiral secondary amines with high yields and enantiomeric excess .
Industrial Production Methods
Industrial production methods for ®-7-Methylchroman-4-amine are not well-documented in the literature. the use of biocatalysts like IREDs suggests that enzymatic processes could be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
®-7-Methylchroman-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated amine products.
Aplicaciones Científicas De Investigación
®-7-Methylchroman-4-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of ®-7-Methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(S)-7-Methylchroman-4-amine: The enantiomer of ®-7-Methylchroman-4-amine.
Chromane derivatives: Compounds with similar bicyclic structures but different functional groups.
Other chiral amines: Compounds like ®-rasagiline, which also have chiral amine groups.
Uniqueness
®-7-Methylchroman-4-amine is unique due to its specific chiral configuration and the presence of the chroman ring system. This combination of features makes it a valuable compound for studying chiral interactions and developing enantioselective synthesis methods.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m1/s1 |
Clave InChI |
VLFWKNOFAQNDID-SECBINFHSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)[C@@H](CCO2)N |
SMILES canónico |
CC1=CC2=C(C=C1)C(CCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)
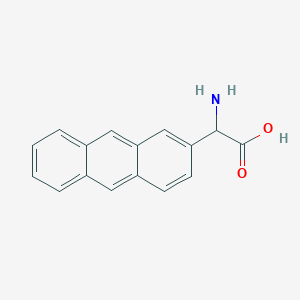
![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)
![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)

